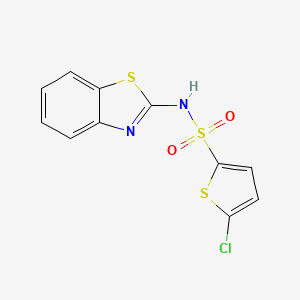![molecular formula C16H14N2O5S B5776632 4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid, commonly known as NTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiol-reactive family of reagents and is used in a wide range of biochemical and physiological experiments. In
Mecanismo De Acción
NTB reacts with thiol-containing proteins through a nucleophilic substitution reaction, resulting in the formation of a covalent bond between the NTB molecule and the protein. This reaction occurs at physiological pH and temperature, making NTB a useful tool for studying thiol-containing proteins in their native environment.
Biochemical and Physiological Effects:
NTB has been shown to selectively label and modify thiol-containing proteins, leading to changes in their structure and function. This compound has been used to study the effects of protein modification on enzyme activity, receptor signaling, and transporter function. NTB has also been used to study the role of thiol-containing proteins in various physiological processes, including oxidative stress, inflammation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTB has several advantages as a tool for studying thiol-containing proteins. This compound is highly selective and can selectively label and modify specific proteins within a complex mixture. NTB is also compatible with a wide range of experimental conditions, including physiological pH and temperature. However, NTB also has some limitations. This compound can react with other nucleophilic groups in addition to thiol-containing proteins, leading to non-specific labeling. NTB also has a relatively short half-life in vivo, limiting its use in animal studies.
Direcciones Futuras
There are several future directions for the use of NTB in scientific research. One potential application is the development of new diagnostic tools and therapeutic agents based on the selective labeling and modification of thiol-containing proteins. NTB could also be used to study the role of thiol-containing proteins in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, new synthetic methods could be developed to improve the selectivity and efficiency of NTB labeling and modification.
Métodos De Síntesis
NTB can be synthesized through a multi-step process involving the reaction of 4-nitrothiophenol with 4-bromonitrobenzene, followed by treatment with potassium carbonate and 4-oxobutanoic acid. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
NTB has been widely used in scientific research for its ability to selectively label and modify thiol-containing proteins. This compound has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. NTB has also been used in the development of new diagnostic tools and therapeutic agents.
Propiedades
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15(9-10-16(20)21)17-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVYDUXWURBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Nitro-phenylsulfanyl)-phenyl]-succinamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)
![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)
![3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)
![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)



![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)
